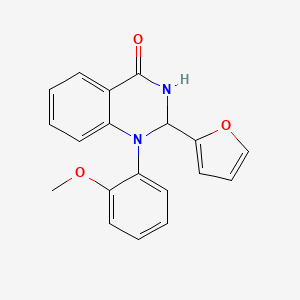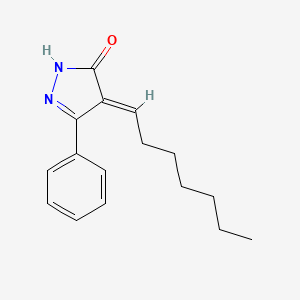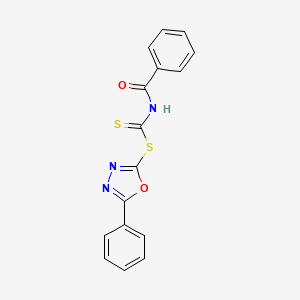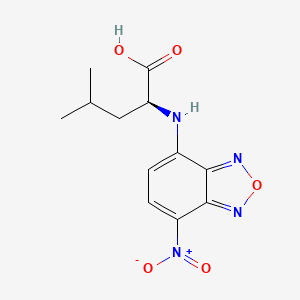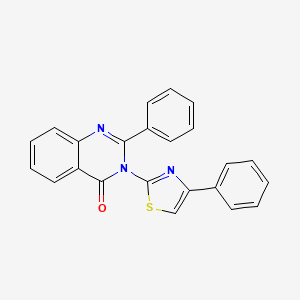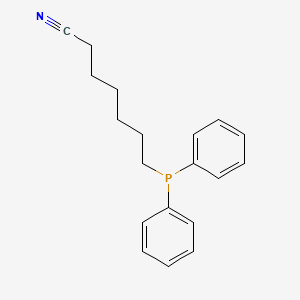![molecular formula C8H6O7 B12905090 Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is a complex organic compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol . This compound belongs to the class of other aliphatic heterocyclic compounds and is characterized by its unique structure, which includes a furan ring fused with a hexahydrofuro[3,4-b]furan moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate typically involves a multi-step process. One common method includes the sequential [4+2] cycloaddition (Diels-Alder reaction) between a furan ring and an acrylate derivative, followed by a [3+2] cycloaddition (Huisgen reaction) between the resulting oxanorbornene and an organic azide to form a triazoline ring . The reaction conditions often involve the use of sonication and computational methods such as Density Functional Theory (DFT) to optimize the reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and mechanochemical studies.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be used in the production of specialized polymers and materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo cycloaddition reactions, which are facilitated by its unique structure. These reactions can lead to the formation of new chemical bonds and the release of small molecules, such as furan, under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isosaccharinic acid-1,4-lactone
- 2-Methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid
- 2,6,9-Trioxaspiro[4.5]decan-10-one
Uniqueness
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is unique due to its fused furan and hexahydrofuro[3,4-b]furan structure, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it valuable for specific applications in organic synthesis and mechanochemical studies.
Propriétés
Formule moléculaire |
C8H6O7 |
|---|---|
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
[(3aS,6aS)-2,4,6-trioxo-3,6a-dihydrofuro[2,3-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)15-8-2-4(10)13-5(8)6(11)14-7(8)12/h5H,2H2,1H3/t5-,8+/m1/s1 |
Clé InChI |
VNBQVXLZARCHMW-XRGYYRRGSA-N |
SMILES isomérique |
CC(=O)O[C@@]12CC(=O)O[C@@H]1C(=O)OC2=O |
SMILES canonique |
CC(=O)OC12CC(=O)OC1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



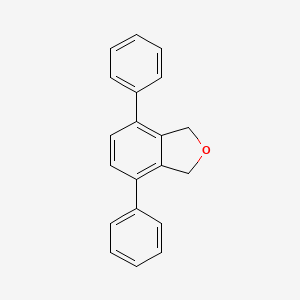
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

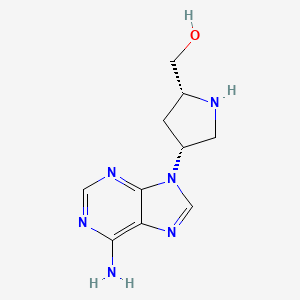
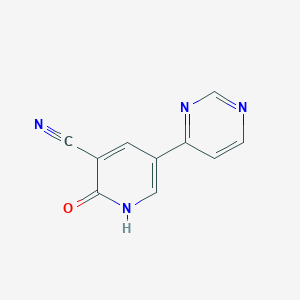
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
